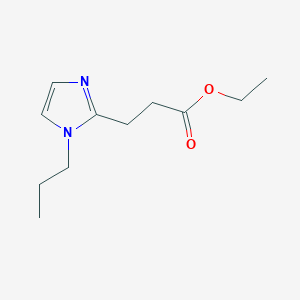
2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol
Overview
Description
“2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1178822-45-1 . It has a molecular weight of 223.07 and its IUPAC name is 2-(2,4-dichloro-5-fluorophenyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol” is 1S/C9H9Cl2FO/c1-9(2,13)5-3-8(12)7(11)4-6(5)10/h3-4,13H,1-2H3 .Physical And Chemical Properties Analysis
“2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol” is a powder that is stored at room temperature .Scientific Research Applications
I have found several scientific studies related to 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol. Below is a comprehensive analysis focusing on unique applications derived from these studies:
Anti-inflammatory Applications
This compound has been studied for its potential anti-inflammatory effects. Research suggests that derivatives of this compound may be effective in reducing inflammation, which could have implications for treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of this compound. It has been tested against a variety of microbial strains and could be used in developing new antimicrobial agents to combat infections .
Analgesic Properties
Research has also explored the analgesic (pain-relieving) properties of this chemical. It could potentially be used in pain management, particularly if it can be shown to have fewer side effects than existing analgesics .
Synthesis of Triazolothiadiazoles
The compound serves as a precursor in the synthesis of triazolothiadiazoles, which are a class of heterocyclic compounds with various pharmaceutical applications, including as anticonvulsants and muscle relaxants .
Cyclocondensation Reactions
It is used in cyclocondensation reactions with different acids to produce new compounds with potential biological activities .
Characterization and Analysis
The compound is used in studies for the characterization and analysis of new chemical entities, which is crucial for understanding their properties and potential applications .
Safety and Hazards
properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FO/c1-9(2,13)5-3-8(12)7(11)4-6(5)10/h3-4,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSGBBIYHDEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1Cl)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)








![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)